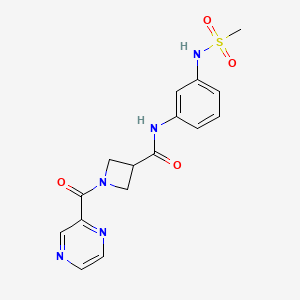

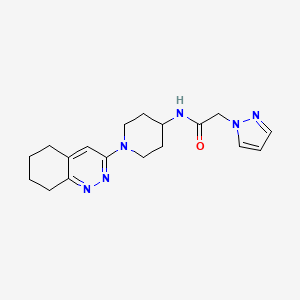

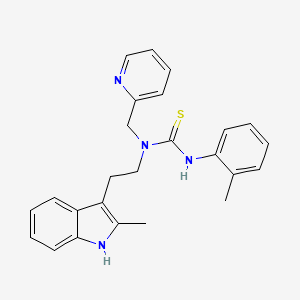

2-(Benzylthio)-1-(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives, including the compound of interest, involves the combination of arylpiperazine moiety with a benzo[b]thiophene ring. The study presented in paper describes the synthesis of a series of these derivatives, which were then evaluated for their affinity towards 5-HT1A receptors. The synthesis process aimed to explore the influence of different substitutions on the binding affinity. The most promising analogue in this series showed a micromolar affinity towards the 5-HT1A sites, indicating the potential for further development and optimization of these compounds.

Molecular Structure Analysis

The molecular structure of the compound includes a benzo[b]thiophene ring and an arylpiperazine moiety, which are crucial for the compound's biological activity. Docking studies, as mentioned in paper , have provided insights into the electrostatic interactions that could explain the observed affinity for the 5-HT1A receptors. These interactions are essential for the binding of the compound to the receptor and its subsequent biological effect.

Chemical Reactions Analysis

Electrochemical synthesis methods, as discussed in paper , have been employed to create new arylthiobenzazoles. This involves the electrochemical oxidation of 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone in the presence of nucleophiles. The voltammetric data from this study suggest that the electrochemically generated p-quinone imine participates in a Michael addition reaction, leading to the formation of the desired compounds. This method provides a pathway for the synthesis of compounds related to the one of interest, potentially offering a route for its synthesis as well.

Physical and Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

Electrochemical Applications

Electrochemical Synthesis and Mechanism : The compound 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone, structurally similar to 2-(Benzylthio)-1-(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)ethanone, was used in electrochemical syntheses of arylthiobenzazoles. This synthesis involves electrochemical oxidation and Michael addition reactions, indicating a potential application of such compounds in electrochemical synthetic methods (Amani & Nematollahi, 2012). Additionally, this study also presents a mechanism for the electrochemical synthesis of derivatives, hinting at the versatility of these compounds in synthesizing various chemical structures.

Antiviral Research

HIV Research and Potential Applications : In a quest for new non-nucleoside reverse transcriptase inhibitors, derivatives of a compound structurally related to this compound were synthesized and evaluated for their anti-HIV activities. This indicates the compound's structural relatives have potential applications in antiviral drug development, particularly for HIV treatment (Al-Masoudi et al., 2007).

Antimicrobial Activity

Antibacterial and Antifungal Properties : Azole-containing piperazine derivatives, structurally akin to this compound, were synthesized and demonstrated notable in vitro antibacterial and antifungal activities. This suggests potential applications of such compounds in treating microbial infections (Gan et al., 2010).

Bioactive Compound Synthesis

Synthesis of Bioactive Heterocyclic Compounds : The synthesis of 1-(3-Amino-6-methyl-4-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone, structurally related to this compound, paved the way for creating various bioactive heterocyclic compounds with potential therapeutic applications, including antiviral activities (Attaby et al., 2006).

Eigenschaften

IUPAC Name |

2-benzylsulfanyl-1-[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4OS2/c26-21(16-27-15-17-5-2-1-3-6-17)25-12-10-24(11-13-25)20-9-8-18(22-23-20)19-7-4-14-28-19/h1-9,14H,10-13,15-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZIKGMFNNIBAKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=C(C=C2)C3=CC=CS3)C(=O)CSCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3-Methoxy-2-methylindazol-6-yl)-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2503712.png)

![4-(dipropylsulfamoyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2503716.png)

![Methyl 3-{[4'-(aminocarbonyl)-1,4'-bipiperidin-1'-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2503717.png)

![4-[6-(Morpholin-4-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]butanoic acid](/img/structure/B2503720.png)

![(E)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-[3-(2-pyrazol-1-ylpropanoylamino)phenyl]prop-2-enamide](/img/structure/B2503728.png)

![(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone](/img/structure/B2503731.png)